molecular formula C24H22ClN5O2S B12015005 N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12015005
M. Wt: 480.0 g/mol
InChI Key: JLKCRXYVDIFBTA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyridine ring, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Formation of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the 3-chloro-2-methylphenyl acetamide derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under acidic or basic conditions facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, such as proteins and nucleic acids. This makes it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties, depending on its interactions with biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole and pyridine rings could facilitate binding to metal ions or active sites in proteins, while the sulfanyl group might participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure with the pyridine ring at a different position.

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22ClN5O2S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22ClN5O2S/c1-3-32-19-11-9-18(10-12-19)30-23(17-6-5-13-26-14-17)28-29-24(30)33-15-22(31)27-21-8-4-7-20(25)16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31)

InChI Key

JLKCRXYVDIFBTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CN=CC=C4

Origin of Product

United States

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